3-(2,4-Dimethylphenyl)-3'-fluoropropiophenone
Overview
Description
The compound “3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone” is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached at the 2nd and 4th positions. It also seems to have a propiophenone group, which is a type of ketone, and a fluorine atom .
Molecular Structure Analysis
The molecular structure of “3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone” would likely be complex due to the presence of multiple functional groups. The phenyl group would contribute to the aromaticity of the molecule, while the ketone group would introduce polarity. The fluorine atom would also significantly affect the molecule’s properties due to its high electronegativity .
Chemical Reactions Analysis
Again, while specific reactions involving “3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone” are not available, similar compounds often undergo reactions like Suzuki–Miyaura coupling . This reaction involves the use of a palladium catalyst and an organoboron reagent . Other reactions could involve the transformation of the ketone group or reactions at the fluorine atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone” would be influenced by its molecular structure. The presence of a phenyl group, a ketone group, and a fluorine atom would likely make the compound relatively stable. The compound might also exhibit interesting optical properties due to the presence of the aromatic ring .
Scientific Research Applications
Polymer Synthesis and Properties
Aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups, synthesized using nucleophilic substitution polymerization, include compounds related to 3-(2,4-dimethylphenyl)-3'-fluoropropiophenone. These polymers are soluble in polar solvents, can be cast into thin films, and exhibit high thermal stability with decomposition temperatures above 400°C. Their glass transition temperature ranges from 220-271°C. They have applications in electrical insulation, as evidenced by their dielectric properties (Hamciuc et al., 2008).
Organic Compound Interactions
The work on polymorphs and solvates of bis-phenols, including fluorine-substituted compounds similar to 3-(2,4-dimethylphenyl)-3'-fluoropropiophenone, reveals insights into their interactions and transformations. These include observations on polymorphs with different crystal densities and their transformations upon heating, which are relevant to material science and crystallography (Nath & Baruah, 2013).
Environmental Remediation
The sonochemical degradation of various aromatic organic pollutants, including compounds structurally related to 3-(2,4-dimethylphenyl)-3'-fluoropropiophenone, demonstrates the potential of ultrasound in environmental remediation. This method efficiently mineralizes these pollutants with minimal formation of harmful byproducts, offering an advantageous alternative to traditional remediation methods (Goskonda et al., 2002).
Fluorescence-Based Applications
Research on fluorescein-based fluorescence probes, including derivatives of 3-(2,4-dimethylphenyl)-3'-fluoropropiophenone, provides a strategy for designing functional fluorescence probes. These probes, useful in biological applications, exhibit properties controlled by photoinduced electron transfer processes and are applicable in detecting certain biomolecules (Tanaka et al., 2001).
Luminescence Sensing
Lanthanide(III)-organic frameworks incorporating dimethylphenyl imidazole dicarboxylate, structurally related to 3-(2,4-dimethylphenyl)-3'-fluoropropiophenone, show potential as fluorescence sensors for detecting chemicals like benzaldehyde derivatives. These frameworks, due to their selective sensitivity, are promising for applications in chemical sensing (Shi et al., 2015).
Optical and Electrical Properties of Polymers
Research into poly(aryl ether ketone/sulfone)s containing ortho-methyl and pendant trifluoromethyl-substituted phenyl groups, related to 3-(2,4-dimethylphenyl)-3'-fluoropropiophenone, highlights their good solubility, high thermal stability, low dielectric constants, and transparency. These properties make them suitable for applications in optics and electronics (Shang et al., 2012).
Fluorination Processes
Studies on the fluorination of alkyl-substituted phenols, including derivatives of 3-(2,4-dimethylphenyl)-3'-fluoropropiophenone, provide insights into the regioselectivity and kinetics of fluorination processes. These findings have implications for chemical synthesis and the production of fluorinated compounds (Jereb et al., 2004).
Future Directions
The future directions for research on “3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone” would depend on its potential applications. If it has pharmaceutical potential, future research could focus on optimizing its synthesis, studying its biological effects, and developing it into a drug . If it has potential in materials science, research could focus on studying and optimizing its physical and chemical properties .
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-6-7-14(13(2)10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRGTXNSUJAYIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644682 | |
Record name | 3-(2,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)-3'-fluoropropiophenone | |
CAS RN |
898793-96-9 | |
Record name | 1-Propanone, 3-(2,4-dimethylphenyl)-1-(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.